
1-Tosyl-2,3-dihydroquinolin-4(1H)-one
Übersicht
Beschreibung
1-Tosyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound belonging to the class of quinolinones It is characterized by the presence of a tosyl group attached to the nitrogen atom of the quinolinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tosyl-2,3-dihydroquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-tosyl-2-aminobenzyl alcohol with an appropriate reagent. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinolinone derivatives with varying degrees of oxidation.
Reduction: Dihydroquinoline derivatives with different substituents.
Substitution: Compounds with new functional groups replacing the tosyl group.
Wissenschaftliche Forschungsanwendungen
1-Tosyl-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-tosyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tosyl-2,3-dihydroquinolin-4(1H)-one derivatives: Compounds with different substituents on the quinolinone ring.
Quinolinone derivatives: Compounds with similar core structures but different functional groups.
Dihydroquinoline derivatives: Compounds with reduced quinoline rings and various substituents.
Uniqueness
This compound is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biologische Aktivität
1-Tosyl-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
This compound is characterized by a quinoline backbone with a tosyl group at the nitrogen position. The synthesis typically involves the reaction of various precursors such as diethyl methylphosphonate and tosylamino compounds, followed by cyclization to form the dihydroquinolone structure.
Synthesis Pathway:
- Reaction of diethyl methylphosphonate with methyl 2-(tosylamino)benzoate.
- Condensation with aldehydes to form the desired 2,3-dihydroquinolin-4(1H)-one derivatives.
- Characterization through techniques like NMR and X-ray crystallography to confirm structure and purity.
Anticancer Properties
Research indicates that this compound exhibits potent cytotoxic activity against various cancer cell lines. In particular, studies have shown:
- Cytotoxicity: The compound has been tested against leukemia cell lines (NALM-6 and HL-60) and breast cancer cells (MCF-7), demonstrating high cytotoxicity with IC50 values often below 1 μM .
- Mechanism of Action: The compound's action may involve the inhibition of key cellular processes such as proliferation and induction of apoptosis in cancer cells. Notably, it has been shown to inhibit the ABCB1 transporter, which is often implicated in drug resistance .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinoline ring. Research has identified that modifications at different positions can enhance or diminish cytotoxic effects:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HL-60 | < 1 |
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | >5-fold more cytotoxic than HUVEC |
3-Methylidene derivatives | MCF-7 | < 1 |
Additional Biological Activities
Beyond its anticancer effects, this compound has also been investigated for:
- Antimicrobial Properties: Quinoline derivatives have been noted for their broad-spectrum antibiotic activities, suggesting potential applications in treating infections .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cytotoxicity Study: A study evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency against resistant cancer phenotypes .
- Mechanistic Insights: Molecular docking studies have suggested feasible binding modes of this compound to specific protein targets involved in cancer progression, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Tosyl-2,3-dihydroquinolin-4(1H)-one derivatives using organocatalysts?
A greener method involves cyclizing 2-aminoacetophenone and substituted benzaldehydes in aqueous ethanol with pyrrolidine as a catalyst. This approach achieves high yields (~85–92%) in short reaction times (2–4 hours) under mild conditions (50–60°C). Advantages include reduced toxicity and avoidance of transition metals . Alternative organocatalysts like TaBr5 on silica gel enable solvent-free synthesis, though harsher temperatures (80–100°C) may be required .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., tosyl groups show δ 7.6–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for 1-Tosyl derivatives ≈ 316–330 g/mol) .
Q. How does the tosyl group influence the physicochemical properties of 2,3-dihydroquinolin-4(1H)-one derivatives?
The tosyl moiety enhances stability via steric hindrance and electron-withdrawing effects, increasing melting points (e.g., 168–196°C for tosylated analogs vs. 44°C for the parent compound) and lipophilicity (LogP ~3.5 vs. 2.35 for non-tosylated derivatives) .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved during structural elucidation?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or substituent electronic variations. Strategies include:
- Variable Temperature NMR : Resolves overlapping signals caused by conformational exchange .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to confirm substituent positions .
- Comparative Analysis : Cross-referencing with crystallographic data (e.g., SHELX-refined structures) validates assignments .
Q. What strategies enhance the anticancer activity of this compound analogs through structural modification?
- Methylidene Introduction : 3-Methylidene analogs (e.g., compound 5i) exhibit improved cytotoxicity (IC50 ~1.2 µM vs. >10 µM for non-methylidene derivatives) by enhancing electrophilicity .
- Chalcone Hybridization : Conjugation with chalcone moieties (e.g., 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one-chalcone hybrids) targets tubulin polymerization, reducing cancer cell viability by 60–80% .
Q. How do catalytic systems (organocatalysts vs. transition metals) impact the regioselectivity of this compound synthesis?
- Organocatalysts (e.g., pyrrolidine) : Promote Knoevenagel-cyclization cascades, favoring 2-aryl substitution with >90% regioselectivity .
- Transition Metals (e.g., Pd) : Enable intramolecular N-arylation for fused-ring systems (e.g., 6,7-dimethoxy analogs) but require rigorous oxygen-free conditions .
- Comparison : Organocatalysts avoid metal contamination but may lack versatility for complex substituents .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary significantly (140–196°C)?
Variations stem from:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) increase rigidity and melting points .
- Polymorphism : Crystallization conditions (e.g., solvent polarity) influence packing efficiency .
- Purity : Chromatographic vs. recrystallization methods yield differing impurity levels .
Q. Methodological Recommendations
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKYOFBASLWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300001 | |
Record name | MLS002920228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14278-37-6 | |
Record name | MLS002920228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002920228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.